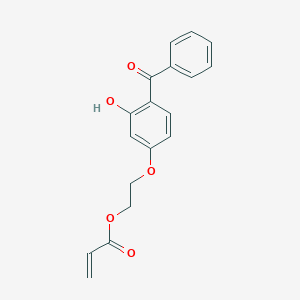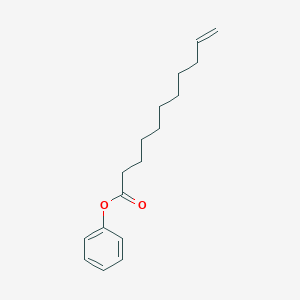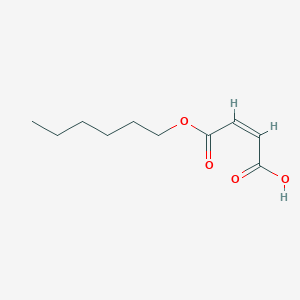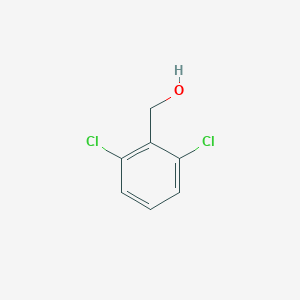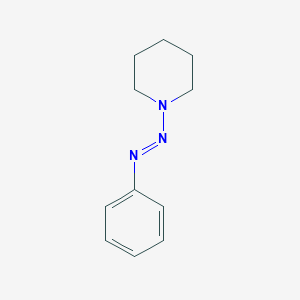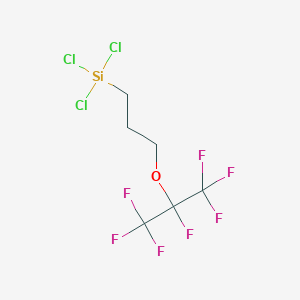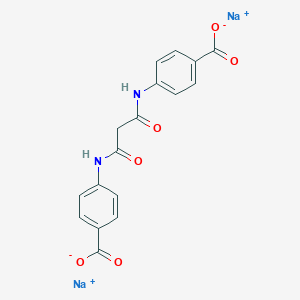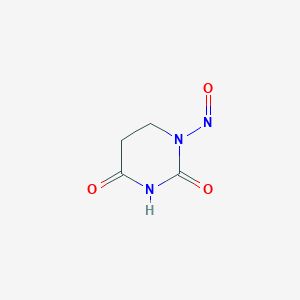
1-Nitroso-5,6-dihydrouracil
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Nitroso-5,6-dihydrouracil (NDU) is a compound that has been studied extensively due to its potential therapeutic applications. NDU is a derivative of uracil, a nitrogen-containing heterocyclic compound that is a component of RNA. NDU has been shown to have anti-tumor and anti-viral properties, making it a promising candidate for the development of new drugs.
Mecanismo De Acción
The mechanism of action of 1-Nitroso-5,6-dihydrouracil is not fully understood, but it is believed to involve the generation of reactive oxygen species (ROS) and the induction of apoptosis in cancer cells. 1-Nitroso-5,6-dihydrouracil has also been shown to inhibit the replication of the herpes simplex virus by interfering with viral DNA synthesis.
Biochemical and physiological effects:
1-Nitroso-5,6-dihydrouracil has been shown to have a number of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells through the generation of ROS and the activation of caspases. 1-Nitroso-5,6-dihydrouracil has also been shown to inhibit the growth of tumors in animal models. In addition, 1-Nitroso-5,6-dihydrouracil has been shown to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-Nitroso-5,6-dihydrouracil in laboratory experiments is its ability to induce apoptosis in cancer cells. This makes it a useful tool for studying the mechanisms of apoptosis and for developing new cancer therapies. However, one of the limitations of using 1-Nitroso-5,6-dihydrouracil is its potential toxicity, which can limit its use in certain experiments.
Direcciones Futuras
There are several potential future directions for research on 1-Nitroso-5,6-dihydrouracil. One area of interest is the development of new cancer therapies based on the anti-tumor properties of 1-Nitroso-5,6-dihydrouracil. Another area of interest is the development of new anti-viral therapies based on the ability of 1-Nitroso-5,6-dihydrouracil to inhibit the replication of the herpes simplex virus. Additionally, further research is needed to fully understand the mechanism of action of 1-Nitroso-5,6-dihydrouracil and its potential toxicity.
Métodos De Síntesis
1-Nitroso-5,6-dihydrouracil can be synthesized through a variety of methods, including the reaction of uracil with nitrous acid or the reduction of 5-nitrobarbituric acid. One of the most commonly used methods for synthesizing 1-Nitroso-5,6-dihydrouracil involves the reaction of uracil with nitric oxide in the presence of a reducing agent such as sodium dithionite.
Aplicaciones Científicas De Investigación
1-Nitroso-5,6-dihydrouracil has been the subject of numerous scientific studies due to its potential therapeutic applications. Research has shown that 1-Nitroso-5,6-dihydrouracil has anti-tumor properties and can induce apoptosis in cancer cells. It has also been shown to have anti-viral properties, particularly against the herpes simplex virus.
Propiedades
Número CAS |
16813-36-8 |
|---|---|
Nombre del producto |
1-Nitroso-5,6-dihydrouracil |
Fórmula molecular |
C4H5N3O3 |
Peso molecular |
143.1 g/mol |
Nombre IUPAC |
1-nitroso-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C4H5N3O3/c8-3-1-2-7(6-10)4(9)5-3/h1-2H2,(H,5,8,9) |
Clave InChI |
NTUQAPWIPIIWLT-UHFFFAOYSA-N |
SMILES |
C1CN(C(=O)NC1=O)N=O |
SMILES canónico |
C1CN(C(=O)NC1=O)N=O |
Otros números CAS |
16813-36-8 |
Sinónimos |
1-nitroso-5,6-dihydrouracil |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



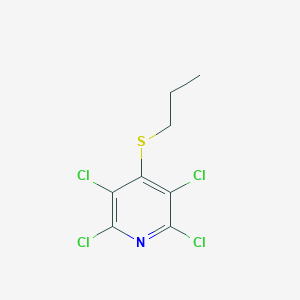
![2-Chloro-1-nitro-3-[(propan-2-yl)oxy]benzene](/img/structure/B98711.png)
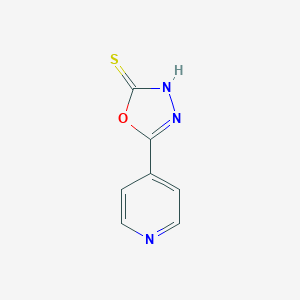
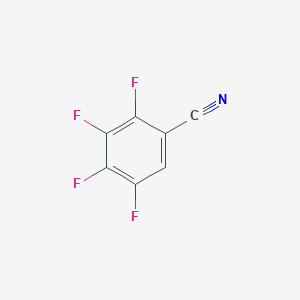
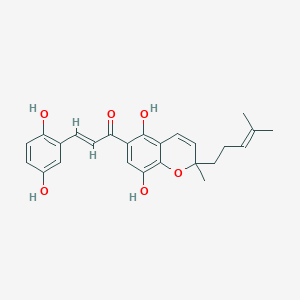
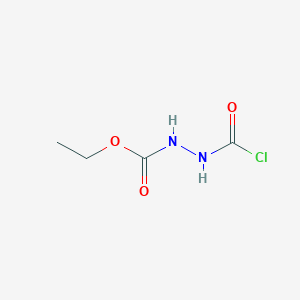
![[(2R,3S,5R)-5-[2-amino-8-(9H-fluoren-2-ylamino)-6-oxo-3H-purin-9-yl]-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B98718.png)
